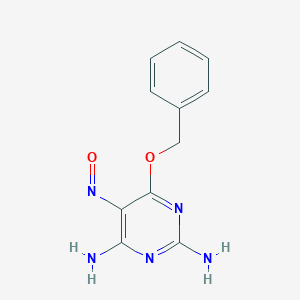
6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine
概要
説明
2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- is a chemical compound with the molecular formula C11H11N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a nitroso group and a phenylmethoxy group attached to the pyrimidine ring.
科学的研究の応用
2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- typically involves multiple steps. One common method starts with the nitration of 2,4-diaminopyrimidine to introduce the nitroso group. This is followed by the reaction with benzyl alcohol to attach the phenylmethoxy group. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
作用機序
The mechanism of action of 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The phenylmethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
2,4-Diaminopyrimidine: Lacks the nitroso and phenylmethoxy groups, making it less reactive.
5-Nitroso-2,4-diaminopyrimidine: Similar but lacks the phenylmethoxy group.
6-Phenylmethoxy-2,4-diaminopyrimidine: Similar but lacks the nitroso group.
Uniqueness
2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- is unique due to the presence of both the nitroso and phenylmethoxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-nitroso-6-phenylmethoxypyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQPVHNJEDDVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=C2N=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144145 | |
| Record name | 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101724-61-2 | |
| Record name | 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101724612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

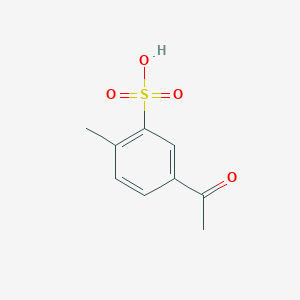
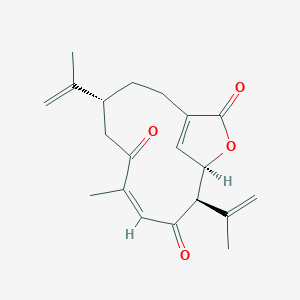
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
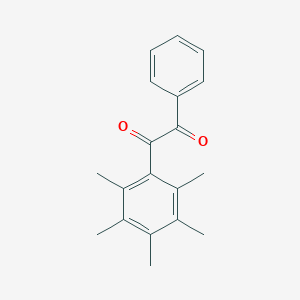

![2,2',3,3',5,5'-hexamethyl-[1,1'-biphenyl]-4,4'-diol](/img/structure/B24678.png)



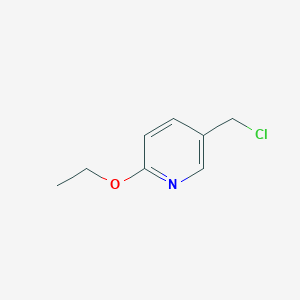
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)


